4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl-substituted piperidine ring at the 6th position of the pyrimidine ring. The trifluoromethyl group is known for its significant impact on the biological activity of compounds, making this compound of interest in various fields of research .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the development of analgesics . These compounds often target pain pathways, potentially interacting with μ-opioid receptors .
Mode of Action
Related compounds have been shown to have analgesic effects, suggesting they may interact with pain pathways . In the presence of naloxone, these compounds displayed a pain-relieving effect , indicating they may function by depressing peripheral and centrally mediated pain through opioid-independent systems .
Biochemical Pathways
Related compounds have been shown to have analgesic effects, suggesting they may interact with pain pathways . Pain is a complex body response to noxious stimuli, both chemical and physical . Inflammation or tissue injuries have been connected with pain stimulation through the release of various inflammatory mediators that sensitize and amplify nociceptive responses .
Result of Action
Related compounds have been shown to have potent analgesic efficacy and an ultrashort to long duration of action . Most of the compounds displayed potent analgesic efficacy . Among active compounds, some emerged as most effective analgesics and they depressed peripheral and centrally mediated pain by opioid independent systems .
Action Environment
The efficacy of related compounds as analgesics suggests that they may be effective in a variety of physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-(trifluoromethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling would result in an arylpyrimidine derivative .
Scientific Research Applications
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine derivative with similar chemical properties.
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)quinazoline: A quinazoline derivative with a similar substitution pattern, often studied for its biological activities.
Uniqueness
4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJXISXQHJQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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